molecular formula C23H24N4O2 B2433734 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-34-2

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2433734
CAS No.: 890631-34-2
M. Wt: 388.471
InChI Key: WBVXWINDSWNHNL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Properties

Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using various methods, including microwave irradiation, which offers an efficient route for creating these compounds with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). Another study presents a one-pot regioselective synthesis method in aqueous media under ultrasound irradiation, highlighting the adaptability of synthesis techniques to produce these derivatives (Kaping, Helissey, & Vishwakarma, 2020).

Antimicrobial and Anticancer Agents

Pyrazolo[1,5-a]pyrimidines have been explored for their potential as antimicrobial and anticancer agents. Novel derivatives have shown promising results against specific cancer cell lines and microbial strains, indicating their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlights the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Rahmouni et al., 2014).

Biological Activities and Potential Applications

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives extend to their use as serotonin receptor antagonists, showcasing the diversity in potential pharmaceutical applications. For instance, certain compounds within this class have been identified as potent serotonin 5-HT6 receptor antagonists, which could be beneficial in developing treatments for neurological disorders (Ivachtchenko et al., 2013).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14-6-9-18(10-7-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-8-11-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVXWINDSWNHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.